molecular formula C14H19NO B8316419 1-Cycloheptyl-2-(2-pyridyl)ethan-1-one

1-Cycloheptyl-2-(2-pyridyl)ethan-1-one

Cat. No.: B8316419
M. Wt: 217.31 g/mol
InChI Key: ULVCOLJJJFANOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-2-(2-pyridyl)ethan-1-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-cycloheptyl-2-pyridin-2-ylethanone

InChI

InChI=1S/C14H19NO/c16-14(11-13-9-5-6-10-15-13)12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2

InChI Key

ULVCOLJJJFANOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)CC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 2-picoline (2.52 mL, 25.5 mmol) and anhydrous THF (30 mL). The solution was cooled to −78° C. and n-butyllithium (17.5 mL of a 1.6 M solution in THF, 28.05 mmol) was added dropwise to the solution. After addition was complete, the reaction was warmed slowly to room temperature over one hour and then cooled again to −78° C. N-methoxy-N-methyl cycloheptyl amide (5.0 g, 27.03 mmol, formed above) was added to the reaction. The reaction mixture was allowed to warm to room temperature with stirring overnight. The reaction was carefully quenched with water and extracted with ethyl acetate. The organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel) to provide 1-cycloheptyl-2-(2-pyridyl)ethan-1-one (5.03 g, 91%).
Quantity
2.52 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-methoxy-N-methyl cycloheptyl amide
Quantity
5 g
Type
reactant
Reaction Step Three

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